4-Carboxy-2-oxopyrrolidine-1-acetic acid
Overview
Description
4-Carboxy-2-oxopyrrolidine-1-acetic acid is a compound with the molecular formula C7H9NO5 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring in 4-Carboxy-2-oxopyrrolidine-1-acetic acid contributes to the stereochemistry of the molecule . The sp3-hybridization allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization can lead to the formation of new ligands .Scientific Research Applications
Biomedical Applications
This compound has been used in the preparation of Carboxymethyl Cellulose—Phytic Acid Hydrogels with potential for biomedical applications . These hydrogels are based on natural, biodegradable materials and have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture .
Drug Delivery
The compound has been used in the development of safe drug delivery carriers due to its non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . It has been used in the preparation of hydrogels that are the material of choice in drug delivery applications .
Tissue Engineering
Hydrogels based on this compound have been used as the closest mimic of natural tissue in synthetic biomaterials . They have a wide range of applications in experimental and clinical medicine, including tissue engineering .
Regenerative Medicine
The compound has been used in the field of regenerative medicine . Hydrogels based on this compound can be formulated into various physical forms, including plates, particles, nanoparticles, coatings, and films .
Diagnostics
Hydrogels based on this compound have been used in diagnostics . They have a high water content, high porosity, and soft consistency, which makes them suitable for use in diagnostics .
Cell Immobilisation
The compound has been used in cell immobilisation . Hydrogels based on this compound have been used for cell immobilisation .
Biomolecular or Cell Separation
Hydrogels based on this compound have been used for biomolecular or cell separation . They have excellent features of high water content, high porosity, and soft consistency, which have resulted in hydrogels being widely used for biomolecular or cell separation .
Barrier Materials for Regulating Biological Adhesion
The compound has been used in the preparation of barrier materials for regulating biological adhesion . Hydrogels based on this compound have been used as barrier materials for regulating biological adhesion .
Safety and Hazards
properties
IUPAC Name |
1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5-1-4(7(12)13)2-8(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYXNFDGIIAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962889 | |
Record name | 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-2-oxopyrrolidine-1-acetic acid | |
CAS RN |
43094-97-9 | |
Record name | 4-Carboxy-2-oxo-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43094-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxy-2-oxopyrrolidine-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carboxy-2-oxopyrrolidine-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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